![molecular formula C30H42Si2 B14246335 (Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane] CAS No. 312907-82-7](/img/structure/B14246335.png)
(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne is a compound characterized by the presence of multiple alkynyl groups and triisopropylsilyl protective groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne typically involves the use of column chromatography on silica gel with 100% heptane as the eluent. The crude residue is purified to afford the desired compound as a beige solid . The yield of this synthesis is reported to be high, around 99% .
Industrial Production Methods
While specific industrial production methods for 1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce alkynyl groups to alkenes or alkanes.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can yield alkenes or alkanes.
Aplicaciones Científicas De Investigación
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne has several applications in scientific research:
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which 1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne exerts its effects involves its ability to participate in various chemical reactions due to its multiple alkynyl groups. These reactions can lead to the formation of new compounds with different properties. The triisopropylsilyl groups protect the alkynyl groups during reactions, allowing for selective functionalization.
Comparación Con Compuestos Similares
Similar Compounds
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexayne: This compound is similar in structure but has additional alkynyl groups.
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne: This compound is similar but lacks the triisopropylsilyl protective groups.
Uniqueness
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne is unique due to its combination of multiple alkynyl groups and triisopropylsilyl protective groups. This combination allows for selective reactions and the formation of complex structures, making it valuable in various fields of research and industry.
Propiedades
Número CAS |
312907-82-7 |
|---|---|
Fórmula molecular |
C30H42Si2 |
Peso molecular |
458.8 g/mol |
Nombre IUPAC |
tri(propan-2-yl)-[12-tri(propan-2-yl)silyldodeca-1,3,5,7,9,11-hexaynyl]silane |
InChI |
InChI=1S/C30H42Si2/c1-25(2)31(26(3)4,27(5)6)23-21-19-17-15-13-14-16-18-20-22-24-32(28(7)8,29(9)10)30(11)12/h25-30H,1-12H3 |
Clave InChI |
HSJHCMVTAHRSBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC#CC#CC#CC#CC#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




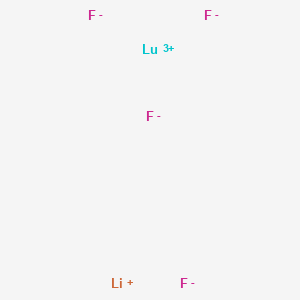
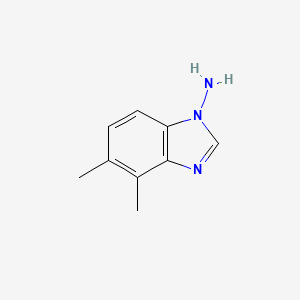
![6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid](/img/structure/B14246272.png)
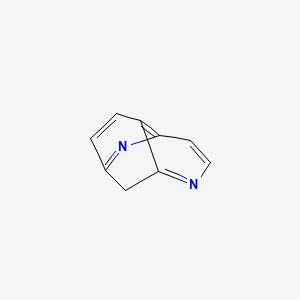
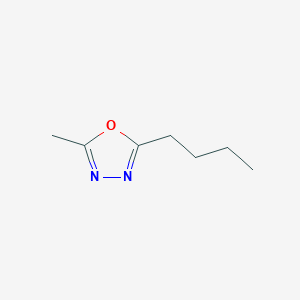
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
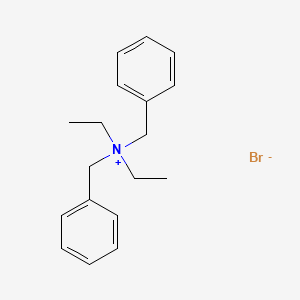
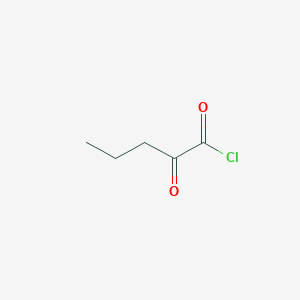
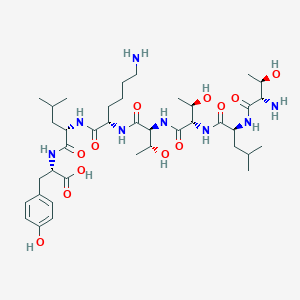
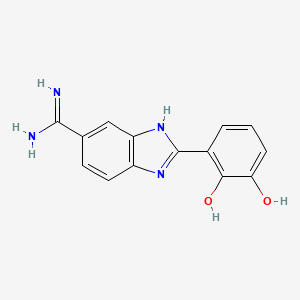

![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
